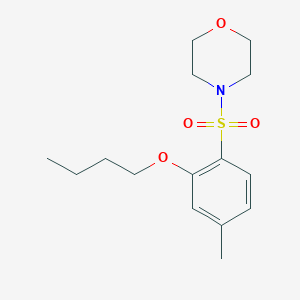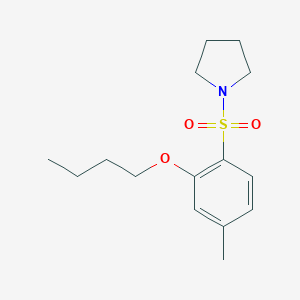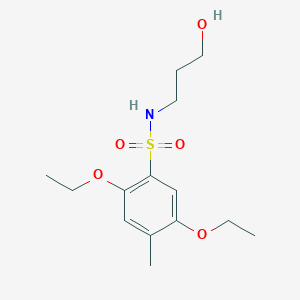
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide, also known as DHMEQ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DHMEQ is a sulfonamide derivative that inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in regulating the immune response, inflammation, and cell survival.
Wirkmechanismus
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide inhibits the activity of NF-κB by binding to the cysteine residues of the p65 subunit of NF-κB, which prevents the translocation of NF-κB from the cytoplasm to the nucleus. This leads to the inhibition of NF-κB-dependent gene expression, which results in the suppression of inflammation, cell survival, and immune response.
Biochemical and Physiological Effects:
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to have immunomodulatory effects by suppressing the activation of T cells and B cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has several advantages for lab experiments. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide is a small molecule inhibitor that can be easily synthesized and purified. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, which makes it a well-characterized compound. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to have potent and selective inhibitory activity against NF-κB. However, 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide also has some limitations for lab experiments. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has poor solubility in water, which can make it difficult to prepare solutions for in vitro and in vivo experiments. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide. One potential direction is to develop more potent and selective inhibitors of NF-κB that have improved solubility and pharmacokinetic properties. Another potential direction is to investigate the therapeutic potential of 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and immunomodulatory effects of 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide. Finally, more studies are needed to evaluate the safety and efficacy of 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide in preclinical and clinical trials.
Synthesemethoden
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of p-methylbenzenesulfonyl chloride with 3-hydroxypropylamine to obtain 4-methyl-N-(3-hydroxypropyl)benzenesulfonamide. This intermediate is then reacted with diethyl oxalate to obtain 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide (2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide). The purity of 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide can be improved using column chromatography.
Wissenschaftliche Forschungsanwendungen
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and immune response. NF-κB is overexpressed in many types of cancer and is associated with tumor growth, invasion, and metastasis. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Eigenschaften
Produktname |
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C14H23NO5S |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO5S/c1-4-19-12-10-14(13(20-5-2)9-11(12)3)21(17,18)15-7-6-8-16/h9-10,15-16H,4-8H2,1-3H3 |
InChI-Schlüssel |
MHJIRXRPFJTKSF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCCO |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



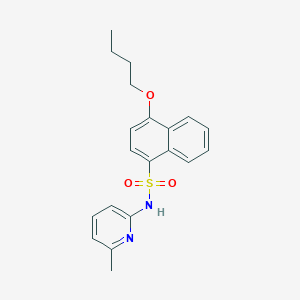
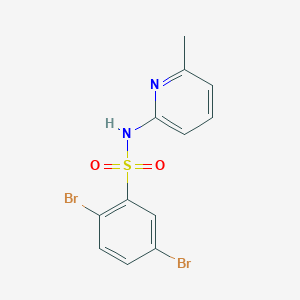
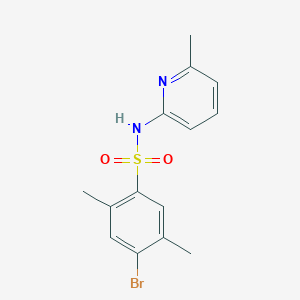
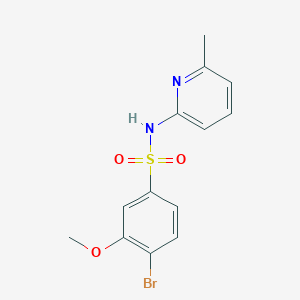
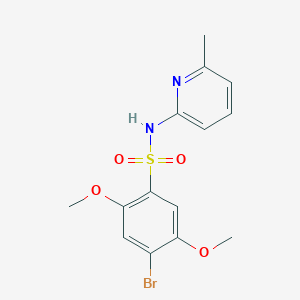
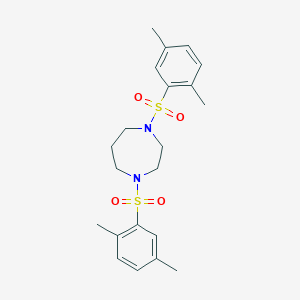
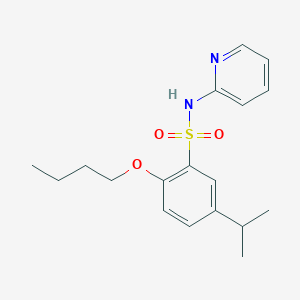
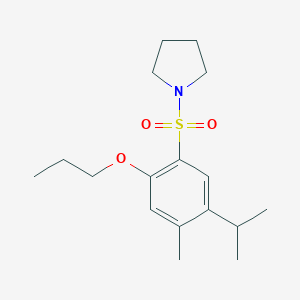
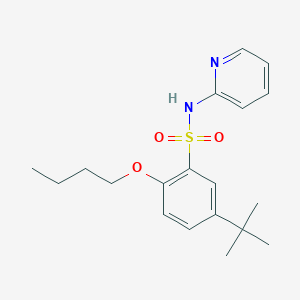
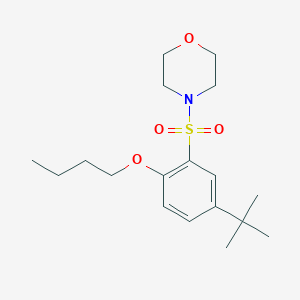
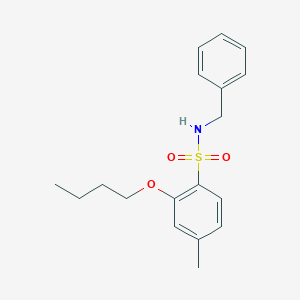
![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)
